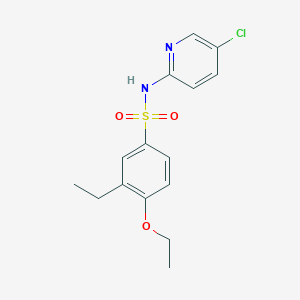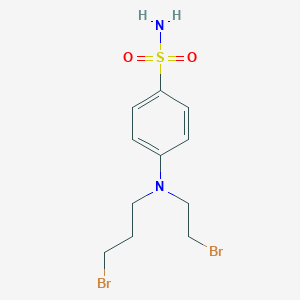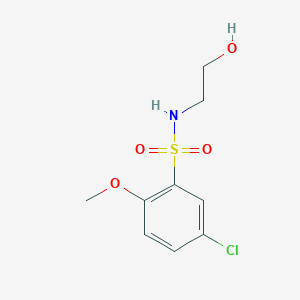![molecular formula C15H22BrNO3S B224516 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine, also known as BESPEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. BESPEP is a piperidine-based compound that contains a sulfonyl group and an ethoxyphenyl ring.
Scientific Research Applications
1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine has been extensively studied for its potential applications in pharmacology and medicinal chemistry. One of the primary research areas is its use as a potential therapeutic agent for various diseases such as cancer, inflammation, and cardiovascular diseases. This compound has been shown to exhibit anti-inflammatory and anti-cancer activities by inhibiting specific enzymes and signaling pathways involved in the pathogenesis of these diseases. Additionally, this compound has been studied for its potential use as a diagnostic tool in medical imaging due to its ability to selectively bind to specific biomolecules.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine involves its ability to interact with specific enzymes and signaling pathways involved in various biological processes. This compound has been shown to selectively inhibit the activity of specific enzymes such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in the pathogenesis of inflammation and cancer. Additionally, this compound has been shown to modulate specific signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that this compound exhibits anti-inflammatory and anti-tumor activities in animal models. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, making it suitable for various scientific research applications.
Advantages and Limitations for Lab Experiments
1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine has several advantages for lab experiments, including its high purity, stability, and reproducibility. Additionally, this compound has been shown to exhibit selective inhibition of specific enzymes and signaling pathways, making it a valuable tool for studying various biological processes. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine has significant potential for future research in various scientific fields. One potential direction is the development of this compound-based drugs for the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential interactions with other biomolecules. Furthermore, the development of novel synthesis methods for this compound may lead to the discovery of new compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine involves a multistep process that begins with the reaction of 5-bromo-2-ethoxyaniline with sodium hydride, followed by the reaction of the resulting product with 1,2-dibromoethane. The final step involves the reaction of the resulting product with piperidine and sulfur dioxide to obtain this compound. The synthesis method of this compound has been optimized to achieve high yields and purity, making it suitable for various scientific research applications.
Properties
Molecular Formula |
C15H22BrNO3S |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-2-ethylpiperidine |
InChI |
InChI=1S/C15H22BrNO3S/c1-3-13-7-5-6-10-17(13)21(18,19)15-11-12(16)8-9-14(15)20-4-2/h8-9,11,13H,3-7,10H2,1-2H3 |
InChI Key |
WNJRWOMZHKGSER-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OCC |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)


![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)





![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
